Potassium;methanesulfonate;2-methoxyphenol
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Overview
Description
Potassium methanesulfonate 2-methoxyphenol is a compound that combines the properties of potassium methanesulfonate and 2-methoxyphenol Potassium methanesulfonate is a salt of methanesulfonic acid, known for its strong acidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium methanesulfonate can be synthesized by neutralizing methanesulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, followed by evaporation to obtain the crystalline salt .
2-methoxyphenol can be synthesized through the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of potassium methanesulfonate involves large-scale neutralization of methanesulfonic acid with potassium hydroxide, followed by crystallization and purification processes . For 2-methoxyphenol, industrial methods often involve the methylation of catechol using methylating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium methanesulfonate and 2-methoxyphenol undergo various chemical reactions, including:
Oxidation: 2-methoxyphenol can be oxidized to form quinones.
Reduction: Reduction of 2-methoxyphenol can yield catechol.
Substitution: Both compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation of 2-methoxyphenol: Produces quinones.
Reduction of 2-methoxyphenol: Produces catechol.
Substitution reactions: Can yield various alkylated or acylated derivatives.
Scientific Research Applications
Potassium methanesulfonate and 2-methoxyphenol have diverse applications in scientific research:
Chemistry: Used as reagents in organic synthesis and catalysis.
Biology: 2-methoxyphenol is studied for its antioxidant properties and potential therapeutic effects.
Medicine: 2-methoxyphenol is investigated for its role in treating respiratory conditions due to its expectorant properties.
Mechanism of Action
The mechanism of action for these compounds varies based on their application:
Potassium methanesulfonate: Acts as a catalyst by providing a stable ionic environment for reactions.
2-methoxyphenol: Exerts its effects through antioxidant activity, scavenging free radicals, and modulating enzymatic pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Sodium methanesulfonate: Similar to potassium methanesulfonate but with sodium as the cation.
Phenol: Similar to 2-methoxyphenol but lacks the methoxy group.
Uniqueness
Potassium methanesulfonate: Offers better solubility and stability compared to sodium methanesulfonate.
2-methoxyphenol: The presence of the methoxy group enhances its antioxidant properties compared to phenol.
Properties
IUPAC Name |
potassium;methanesulfonate;2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2.CH4O3S.K/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4;/h2-5,8H,1H3;1H3,(H,2,3,4);/q;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYQSAGWRXDAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O.CS(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11KO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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